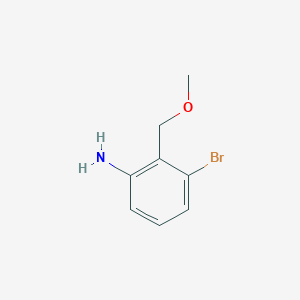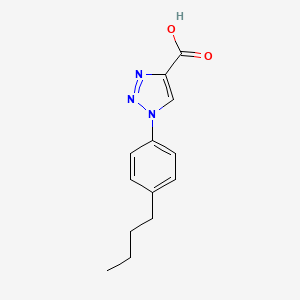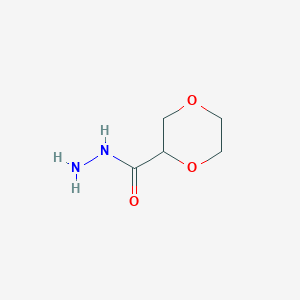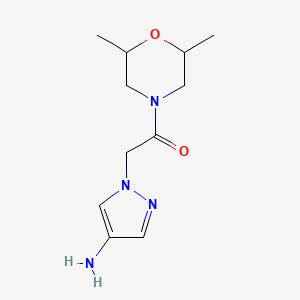![molecular formula C11H18N2O2S2 B1517876 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine CAS No. 933685-78-0](/img/structure/B1517876.png)
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine
Overview
Description
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a piperidine sulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine typically involves multiple steps, starting with the preparation of the thiophene core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation: Sulfonyl derivatives, such as sulfones and sulfoxides.
Reduction: Sulfides.
Substitution: Derivatives with various functional groups, depending on the nucleophile used.
Scientific Research Applications
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine can be compared with other similar compounds, such as:
2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]acetic acid: This compound differs by having an acetic acid group instead of an amine group.
5-(Piperidine-1-sulfonyl)pyridine-2-thiol: This compound has a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring and the specific placement of the piperidine sulfonyl group contribute to the unique properties of this compound, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(5-piperidin-1-ylsulfonylthiophen-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c12-7-6-10-4-5-11(16-10)17(14,15)13-8-2-1-3-9-13/h4-5H,1-3,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOFADRYFQAUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)



![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)
![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)



![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)


